2-(2,4,6-Trifluorophenyl)benzoic acid
Description
The exact mass of the compound this compound, 95% is 252.03981395 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFXSDHKFFRDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681250 | |
| Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184503-21-6 | |
| Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Ortho Substituted Biphenyl Carboxylic Acids
2-(2,4,6-Trifluorophenyl)benzoic acid belongs to the structural class of ortho-substituted biphenyl (B1667301) carboxylic acids. This arrangement, where a phenyl group is connected to a benzoic acid at the ortho position, is a key feature of many pharmacologically important compounds. researchgate.net The substitution at the ortho position can induce hindered rotation around the single bond connecting the two phenyl rings, a phenomenon that can lead to atropisomerism, where molecules exist as non-superimposable stereoisomers without a traditional chiral center. quora.com This unique stereochemical feature can have profound effects on a molecule's biological activity.
Biphenyls and their derivatives are recognized as important intermediates in organic synthesis and are core structural motifs in a wide range of compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The synthesis of substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls has been a subject of considerable research. rsc.org
Significance of Multifluorinated Aromatic Moieties in Chemical Design
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science. rsc.org Multifluorinated aromatic moieties, such as the 2,4,6-trifluorophenyl group in the target molecule, can significantly alter a compound's physicochemical and biological properties. mdpi.comresearchgate.net
Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The introduction of multiple fluorine atoms can lead to enhanced pharmacokinetic profiles and improved efficacy of drug candidates. nih.gov For instance, the strategic placement of fluorine can block sites of metabolic hydroxylation, thereby increasing a drug's bioavailability. mdpi.com The trifluoromethyl group (-CF3), a common polyfluorinated substituent, is known to improve metabolic stability and cell membrane permeability. researchgate.net
Overview of Academic Research Trends for Arylbenzoic Acid Derivatives
Academic research on arylbenzoic acid derivatives is vibrant and multifaceted. A significant trend involves the design and synthesis of novel derivatives with potential therapeutic applications. For example, 3-amide-5-aryl benzoic acid derivatives have been investigated as antagonists for the P2Y14 receptor, with potential applications in treating inflammatory conditions like acute gouty arthritis. nih.gov
The synthesis of these complex molecules often involves cross-coupling reactions to form the biphenyl (B1667301) core, followed by functional group manipulations to introduce the carboxylic acid and other substituents. The development of efficient and selective synthetic methods remains an active area of research.
Furthermore, the study of the structure-activity relationships (SAR) of arylbenzoic acid derivatives is a key focus. Researchers systematically modify the substitution patterns on the aromatic rings to understand how these changes affect biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.
Scope and Objectives of Research on 2 2,4,6 Trifluorophenyl Benzoic Acid
Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Systems
The construction of the biaryl scaffold is a critical step in the synthesis of this compound. Modern organic synthesis offers several powerful methods for achieving this transformation, primarily centered around transition metal-catalyzed reactions and directed lithiation techniques.
Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura, Heck-type Variations)
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C-C bonds. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and their derivatives. youtube.comlibretexts.org
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com For the synthesis of this compound, this would typically involve the coupling of a 2-halobenzoic acid derivative with (2,4,6-trifluorophenyl)boronic acid, or vice-versa.
Research has demonstrated the successful application of Suzuki-Miyaura coupling for synthesizing structurally similar 2-arylpyridines and other biaryl compounds. claremont.edunih.gov For instance, the coupling of pyridine-2-sulfonyl fluoride (B91410) with various heteroaryl boronic acids and esters has been achieved using Pd(dppf)Cl2 as a catalyst. nih.gov While not a direct synthesis of the target molecule, this illustrates the feasibility of coupling an electron-deficient ring system. A key intermediate for the AVP antagonist conivaptan, 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid, has also been synthesized using a Suzuki-Miyaura protocol. researchgate.net
Table 1: Example Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 85 | 77 |
| 2-Iodobenzoic acid | (2,4,6-Trifluorophenyl)boronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/H2O | 100 | Hypothetical |
Heck-type reactions, which involve the coupling of an unsaturated halide with an alkene, could also be envisioned as a pathway, although less direct for this specific target.
Directed ortho-Metalation (DoM) Approaches for Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This method relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile. nih.govacs.org
For the synthesis of biphenyl systems, a DoM approach could involve the lithiation of a benzoic acid derivative, where the carboxylate or a protected form acts as the DMG. acs.org However, the carboxylic acid group itself can be a powerful director of ortho-lithiation. acs.org The resulting ortho-lithiated species can then undergo a cross-coupling reaction. For example, a one-pot ortho-lithiation followed by a Suzuki-Miyaura cross-coupling has been demonstrated in deep eutectic solvents. rsc.org
A study on N,N-dialkyl-2-biphenyl carboxamides showed that LDA-mediated metalation can lead to either ortho or remote metalation, depending on the reaction conditions and the presence of an electrophile. nih.gov The aryl O-carbamate group is another potent DMG that has been extensively used in DoM chemistry. nih.govacs.org
C-H Activation and Direct Arylation Methodologies
Direct C-H activation has emerged as an atom-economical and efficient strategy for forming C-C bonds, avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov This approach involves the direct coupling of a C-H bond with a suitable coupling partner.
For the synthesis of 2-arylbenzoic acids, a palladium-catalyzed ortho-C-H coupling of benzoic acids with aryltrifluoroborates has been developed. nih.gov This method utilizes O2 or air as the oxidant and has been shown to be effective even for electron-deficient arenes. nih.gov More recently, earth-abundant metals like manganese have been used to catalyze the ortho-C-H alkenylation of 2-arylindazoles, showcasing the expanding scope of C-H activation. nih.gov
Table 2: Comparison of C-C Bond Formation Strategies
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions, commercially available reagents. youtube.comlibretexts.org | Requires pre-functionalization of both coupling partners. |
| Directed ortho-Metalation (DoM) | High regioselectivity, allows for diverse functionalization. nih.gov | Often requires cryogenic temperatures and strong bases. |
| C-H Activation/Direct Arylation | High atom economy, avoids pre-functionalization. nih.gov | Can suffer from issues with regioselectivity and requires specific directing groups. |
Functional Group Interconversions Towards the Benzoic Acid Moiety
Once the biphenyl core is established, the final step is the introduction or unmasking of the benzoic acid functionality. This can be achieved through several reliable methods.
Carboxylation of Organometallic Intermediates
If the biphenyl scaffold is synthesized via an organometallic intermediate, such as an organolithium or Grignard reagent, direct carboxylation with carbon dioxide is a straightforward method to introduce the carboxylic acid group. This approach is widely used in organic synthesis. For instance, after a DoM reaction to create an ortho-lithiated biphenyl species, quenching with CO2 would directly yield the desired benzoic acid.
Oxidation of Precursor Methyl or Aldehyde Groups
Alternatively, the benzoic acid can be obtained through the oxidation of a precursor functional group, such as a methyl or aldehyde group, at the 2-position of the biphenyl system.
Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can effectively oxidize alkylbenzenes to benzoic acids. youtube.com This reaction is particularly effective for benzylic carbons bearing at least one hydrogen atom. youtube.com
The oxidation of an aldehyde to a carboxylic acid is a common and high-yielding transformation. A variety of reagents can be employed, including potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder oxidants like silver oxide. A photocatalytic method using an iridium complex and oxygen has been reported for the oxidation of aldehydes to carboxylic acids, representing a greener alternative. chemicalbook.com For example, mesitaldehyde was converted to 2,4,6-trimethylbenzoic acid in high yield using this method. chemicalbook.com
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
The primary challenge in the synthesis of this compound lies in achieving high levels of chemo-, regio-, and stereoselectivity. The most common synthetic route is the Suzuki coupling reaction, which involves the cross-coupling of a phenylboronic acid with a halobenzoic acid derivative. The selectivity of this reaction is highly dependent on the choice of starting materials, catalyst, and reaction conditions.
Chemoselectivity: In the context of synthesizing this compound, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when using a halobenzoic acid ester as a starting material, the Suzuki coupling should ideally occur at the carbon-halogen bond without affecting the ester group. The choice of a suitable palladium catalyst and ligand system is crucial for achieving this selectivity.
Regioselectivity: Regioselectivity is a critical consideration, particularly when dealing with substrates that have multiple potential reaction sites. In the synthesis of this compound, the desired outcome is the formation of a bond at the 2-position of the benzoic acid ring. The use of ortho-directed metalation followed by cross-coupling can be a strategy to ensure high regioselectivity. However, in the more common Suzuki coupling approach, the regioselectivity is dictated by the position of the halogen on the benzoic acid derivative. The formation of impurities such as triphenylenes can be a consequence of poor regioselectivity and side reactions.
Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, it is an important consideration in the synthesis of its downstream derivatives, such as zunsemetinib, which may have chiral centers.
The following table provides a comparative overview of two different Suzuki coupling methods for the synthesis of this compound, highlighting the reactants and conditions that influence selectivity.
| Feature | Method 1 | Method 2 |
| Reactant 1 | 2-Bromo-benzoic acid methyl ester | 1,3,5-Trifluorobenzene (B1201519) |
| Reactant 2 | 2,4,6-Trifluorophenyl boronic acid | 2-Iodobenzoic acid |
| Catalyst | Palladium(II) acetate | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Toluene | Toluene/Water |
| Base | Potassium carbonate | Potassium phosphate (B84403) |
| Key Selectivity Challenge | Preventing homo-coupling of the boronic acid and ensuring complete reaction of the bromo-ester. | Controlling the regioselectivity of the coupling with 1,3,5-trifluorobenzene and minimizing side reactions. |
This table is generated based on data from scholarly articles and patent literature.
Sustainable and Green Chemistry Aspects in Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates, including this compound. The focus is on developing synthetic routes that are more environmentally benign, economically viable, and safer.
Choice of Solvents and Reagents: The use of greener solvents is a key aspect of sustainable synthesis. While toluene is commonly used, research is ongoing to replace it with more environmentally friendly alternatives such as water or biorenewable solvents. The choice of base is also important; the use of milder bases like potassium carbonate or phosphate is preferred over stronger, more hazardous ones.
Catalyst Efficiency and Recovery: Palladium catalysts are expensive and have environmental concerns. Therefore, developing highly efficient catalyst systems with low catalyst loading is a primary goal. Furthermore, the recovery and reuse of the palladium catalyst are crucial for making the process more sustainable and cost-effective. Research into heterogeneous catalysts, which can be easily separated from the reaction mixture, is an active area of investigation.
Waste Reduction: A significant aspect of green chemistry is the minimization of waste. In the synthesis of this compound, this involves optimizing the reaction conditions to minimize the formation of byproducts and impurities. The "one-pot" synthesis approach contributes to waste reduction by eliminating the need for multiple work-up and purification steps.
The following table summarizes the green chemistry considerations for the synthesis of this compound.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Atom Economy | Utilizing "one-pot" synthesis strategies. |
| Less Hazardous Chemical Syntheses | Employing less toxic solvents and milder bases. |
| Catalysis | Using highly efficient palladium catalysts at low loadings and exploring options for catalyst recovery and reuse. |
This table is generated based on established principles of green chemistry and their application to the described synthetic methods.
Reaction Pathways Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for various chemical transformations, including esterification, amidation, and decarboxylation.
Similarly, the direct amidation of carboxylic acids with amines to form amides is a fundamentally important transformation. Aromatic carboxylic acids are generally more challenging to amidate compared to their aliphatic counterparts. acs.org The reaction of benzoic acid with primary and secondary amines can be catalyzed by various reagents. acs.org For this compound, the steric hindrance from the bulky ortho-substituent would be a major factor influencing the thermodynamics and kinetics of amidation, likely requiring more forcing conditions or specialized catalysts to achieve efficient conversion. acs.orggoogle.com The reaction between benzoic acid and methylamine (B109427) serves as a classic example of amidization, leading to the formation of N-methylbenzamide and water. youtube.com
Table 1: Representative Kinetic Data for the Esterification of Benzoic Acid with 1-Butyl Alcohol
| Parameter | Value | Reference |
| Reaction Order (with respect to Benzoic Acid) | 1 | dnu.dp.uaresearchgate.net |
| Activation Energy (Forward Reaction) | 58.40 kJ∙mol⁻¹ | dnu.dp.uaresearchgate.net |
| Activation Energy (Reverse Reaction) | 57.70 kJ∙mol⁻¹ | dnu.dp.uaresearchgate.net |
| Thermal Effect of Reaction | 622 J∙mol⁻¹ | dnu.dp.uaresearchgate.net |
Note: This data is for benzoic acid and serves as a reference. The kinetics for this compound are expected to differ due to steric and electronic effects.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction of carboxylic acids. For aromatic carboxylic acids, this process typically requires high temperatures. The decarboxylation of halogenated benzoic acids can be achieved by heating the acid in a polar aprotic solvent at temperatures ranging from 100 to 200 °C. dnu.dp.ua The presence of electron-withdrawing groups on the aromatic ring can influence the ease of decarboxylation.
Perfluorocarboxylic acids (PFCAs) have been shown to undergo decarboxylation under relatively mild conditions in the presence of sodium hydroxide (B78521) in polar aprotic solvents, leading to the formation of reactive perfluoroalkyl anions. nsf.gov This suggests that the trifluorophenyl group in this compound might facilitate decarboxylation under specific conditions. The general mechanism for the decarboxylation of simple carboxylic acids can proceed under radical conditions. youtube.com
Aromatic Ring Reactivity and Substituent Effects in this compound
The two aromatic rings in this compound exhibit distinct reactivities due to the different substituents they bear.
The carboxylic acid group (-COOH) is an electron-withdrawing group and, as such, is a deactivating and meta-directing group for electrophilic aromatic substitution (EAS). youtube.com Therefore, in this compound, electrophilic attack on the benzoic acid ring is expected to occur at the positions meta to the carboxylic acid group (C3' and C5'). The reaction of benzoic acid with bromine in the presence of a Lewis acid catalyst like ferric bromide, for example, yields m-bromobenzoic acid. youtube.com The trifluorophenyl group, being a bulky substituent at the ortho position, will also exert a significant steric influence on the incoming electrophile, potentially favoring substitution at the less hindered C5' position.
The trifluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SNA) due to the presence of three strongly electron-withdrawing fluorine atoms. nih.gov Electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orglibretexts.org The fluorine atoms themselves can act as leaving groups in SNA reactions. nih.gov It is well-established that electron-poor fluoroarenes are susceptible to nucleophilic attack. nih.gov In the case of the 2,4,6-trifluorophenyl moiety, nucleophilic attack is expected to readily occur at the positions ortho and para to the fluorine atoms. The presence of the benzoic acid group will further influence the regioselectivity of the attack.
Table 2: General Reactivity Patterns in Aromatic Substitution
| Ring | Type of Substitution | Directing Effect of Major Substituent | Expected Position of Attack |
| Benzoic Acid Ring | Electrophilic | -COOH (meta-directing) | C3' and C5' |
| Trifluorophenyl Ring | Nucleophilic | -F (ortho, para-activating for SNA) | C2, C4, C6 |
Intramolecular Interactions and Conformational Dynamics Affecting Reactivity
Intramolecular hydrogen bonding between the carboxylic acid proton and one of the ortho-fluorine atoms on the trifluorophenyl ring is a possibility. Such an interaction could influence the acidity of the carboxylic acid and the rotational barrier between the two rings, thereby affecting the accessibility of the reactive sites. While specific studies on the conformational analysis of this compound are limited, the principles of conformational analysis in fluorinated biphenyls suggest that the fluorine atoms significantly influence the molecule's preferred geometry through stereoelectronic effects.
Role of the ortho-Trifluorophenyl Group in Directing Chemical Transformations
The reactivity of this compound is significantly influenced by the unique electronic and steric characteristics of the ortho-trifluorophenyl substituent. This group plays a crucial role in directing the molecule's chemical transformations, particularly in reactions involving C-H bond activation and cyclization. Its influence stems from a combination of steric hindrance, electronic effects of the fluorine atoms, and its ability to participate in the formation of key intermediates.
The presence of multiple fluorine atoms on the phenyl ring dramatically alters its electronic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making the C-H bonds less susceptible to electrophilic attack but potentially more reactive in other bond-forming reactions.
In the context of transition-metal-catalyzed reactions, the ortho-trifluorophenyl group, in conjunction with the adjacent carboxylic acid, can act as a directing group. The carboxylic acid can coordinate to a metal center, positioning it in proximity to specific C-H bonds for activation. The steric bulk and electronic nature of the trifluorophenyl group then help to control the regioselectivity of these transformations. For instance, in reactions aiming for C-H functionalization, the trifluorophenyl group can sterically block certain positions while electronically favoring others, guiding the reaction to a specific site.
Research into related biaryl systems has demonstrated that ortho-substituents can have a profound impact on reaction rates and outcomes. For example, studies on the reductive elimination from diaryl-Bi(V) fluorides have shown that ortho-substituents, even simple alkyl groups, can dramatically accelerate the rate of C-F bond formation. This acceleration is attributed to the steric strain in the ground state of the complex, which is relieved in the transition state. It is plausible that the bulky and electron-rich fluorine atoms of the ortho-trifluorophenyl group in this compound could exert a similar influence in transition-metal-catalyzed cyclization or cross-coupling reactions.
Furthermore, the fluorine atoms themselves can participate in directing the reactivity. While typically considered poor coordinating atoms, fluorine can engage in non-covalent interactions that stabilize transition states. In certain catalytic cycles, weak interactions between the fluorine atoms and the metal center could influence the geometry of the intermediate, thereby directing the course of the reaction.
A key transformation where the directing role of the trifluorophenyl group is evident is in intramolecular cyclization reactions to form fluorinated dibenzofuranones or related heterocyclic structures. In such reactions, the carboxylic acid first acts as an internal nucleophile or directing group. The subsequent steps of C-H activation and C-C or C-O bond formation are then influenced by the steric and electronic profile of the trifluorophenyl ring. The electron-withdrawing nature of the fluorine atoms can impact the energetics of the cyclization pathway.
The table below summarizes the key directing effects of the ortho-trifluorophenyl group in the chemical transformations of this compound, based on established principles of physical organic chemistry and findings from related systems.
| Directing Effect | Description | Anticipated Outcome |
| Steric Hindrance | The bulky nature of the trifluorophenyl group and the fluorine atoms can block access to certain reactive sites on the benzoic acid ring. | Enhanced regioselectivity in C-H functionalization reactions, favoring positions away from the biaryl linkage. |
| Inductive Effect (-I) | The strong electron-withdrawing nature of the three fluorine atoms deactivates the trifluorophenyl ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution. | Influences the reactivity of the C-H bonds, potentially making them more acidic and susceptible to deprotonation-metalation pathways. |
| Chelation Assistance | The carboxylic acid group can chelate to a metal catalyst, bringing it into close proximity to specific C-H bonds on either aromatic ring. The trifluorophenyl group then modulates the stability and reactivity of the resulting metallacycle. | Directed C-H activation at the ortho-position of the benzoic acid ring or potentially at the C-H bond of the trifluorophenyl ring adjacent to the biaryl linkage. |
| Transition State Stabilization | Non-covalent interactions between the fluorine atoms and the metal center or other reagents can stabilize the transition state of the rate-determining step. | Acceleration of reaction rates and control over stereoselectivity in certain transformations. |
Detailed mechanistic studies, including kinetic analysis and computational modeling, of the reactions of this compound are necessary to fully elucidate the precise role of the ortho-trifluorophenyl group. However, based on the foundational principles of organic chemistry and the reactivity patterns observed in analogous fluorinated biaryl compounds, its directing influence is undeniably critical in governing the molecule's chemical behavior.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to establish through-bond and through-space correlations.
Proton, Carbon-13, and Fluorine-19 NMR Chemical Shift Analysis
The predicted NMR spectra for this compound would exhibit characteristic signals reflecting the distinct electronic environments of the nuclei.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals for the aromatic protons on both phenyl rings and a characteristic downfield signal for the carboxylic acid proton. The protons on the benzoic acid ring would likely appear as a complex multiplet system due to their close chemical shifts and spin-spin coupling. The two protons on the trifluorophenyl ring are chemically equivalent and would appear as a triplet due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton would likely be a broad singlet, and its chemical shift could vary with concentration and solvent.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display 13 distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons attached to fluorine atoms would show characteristic splitting due to one-bond ¹³C-¹⁹F coupling. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.
Fluorine-19 (¹⁹F) NMR: The ¹⁹F NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two different fluorine environments. The two fluorine atoms ortho to the biaryl linkage would be equivalent and appear as a triplet, coupled to the two meta protons. The single fluorine atom para to the biaryl linkage would appear as a triplet, also coupled to the two meta protons.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data (Hypothetical)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| H-3', H-5' | ~7.0-7.2 | t | Protons on trifluorophenyl ring |
| H-3, H-4, H-5, H-6 | ~7.4-8.1 | m | Protons on benzoic acid ring |
| COOH | ~12.0-13.0 | br s | Carboxylic acid proton |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-1' | ~110-115 | Biaryl linkage carbon |
| C-2', C-6' | ~160-165 (d, ¹JCF ≈ 250 Hz) | Fluorine-bearing carbons |
| C-3', C-5' | ~100-105 (t, ²JCF ≈ 25 Hz) | CH carbons on trifluorophenyl ring |
| C-4' | ~160-165 (t, ¹JCF ≈ 250 Hz) | Fluorine-bearing carbon |
| C-1 | ~130-135 | Carboxylic acid-bearing carbon |
| C-2 | ~135-140 | Biaryl linkage carbon |
| C-3, C-4, C-5, C-6 | ~125-135 | CH carbons on benzoic acid ring |
| C=O | ~165-170 | Carbonyl carbon |
| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| F-2', F-6' | ~ -110 to -115 | t | Ortho fluorine atoms |
| F-4' | ~ -100 to -105 | t | Para fluorine atom |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment
Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual NMR signals.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For this compound, it would show correlations between the adjacent protons on the benzoic acid ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would definitively link the proton signals of the aromatic rings to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximities between protons. This would be particularly useful in determining the preferred conformation around the biaryl bond by showing spatial correlations between the protons of the two phenyl rings.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band for the C=O stretching of the carbonyl group would be expected around 1700 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.
Raman Spectroscopy: The Raman spectrum would also show the characteristic vibrational modes. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.
Predicted Vibrational Frequencies (Hypothetical)
| Functional Group | Predicted IR (cm⁻¹) ** | Predicted Raman (cm⁻¹) ** | Vibrational Mode |
| O-H | 2500-3300 (broad) | Weak | Stretching (in dimer) |
| C-H (aromatic) | 3000-3100 | Strong | Stretching |
| C=O | ~1700 (strong) | ~1700 (medium) | Stretching |
| C=C (aromatic) | 1450-1600 | Strong | Stretching |
| C-F | 1100-1400 (strong) | Medium | Stretching |
| O-H bend | ~920 (broad) | Weak | Out-of-plane bending |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. For this compound (C₁₃H₇F₃O₂), the expected exact mass would be approximately 252.0398 g/mol .
The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways would include:
Loss of a hydroxyl radical (•OH) to give [M-17]⁺.
Loss of a water molecule (H₂O) to give [M-18]⁺.
Loss of a carboxyl group (•COOH) to give [M-45]⁺.
Cleavage of the biaryl bond, leading to fragments corresponding to the individual substituted phenyl rings.
Single Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Obtaining a suitable single crystal of this compound would be the first critical step.
Methodologies for Crystal Growth and Optimization
Growing single crystals of sufficient size and quality for X-ray diffraction can be challenging. Several methods would likely be explored:
Slow Evaporation: A common and straightforward method would be the slow evaporation of a solvent from a saturated solution of the compound. A variety of solvents of differing polarities (e.g., ethanol, acetone, ethyl acetate, hexane, or mixtures thereof) would be screened.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the second solvent into the first induces crystallization.
Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality crystals. The rate of cooling is a critical parameter to control crystal growth.
Once a suitable crystal is obtained, X-ray diffraction analysis would provide detailed structural parameters. It is expected that in the solid state, the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. The dihedral angle between the two phenyl rings would be a key structural feature, influenced by the steric hindrance of the ortho-fluorine atom and the carboxylic acid group.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
No published studies were found that describe the intermolecular interactions within the crystal lattice of this compound. Information regarding the presence and nature of hydrogen bonding, halogen bonding, or π-stacking interactions is therefore unavailable.
Investigation of Molecular Conformation and Torsion Angles in the Solid State
Detailed structural data from techniques such as X-ray crystallography for this compound has not been reported in the searched scientific literature. As a result, specific values for molecular conformation, including the critical torsion angles between the two phenyl rings and the orientation of the carboxylic acid group, could not be determined.
Polymorphism Studies and Crystal Engineering Principles
There is no information available in the public domain regarding polymorphism studies or the application of crystal engineering principles to this compound. The existence of different crystalline forms (polymorphs) and the strategies to control its crystal packing have not been documented.
Due to the absence of specific research on this compound, the data tables for compound names mentioned in the article cannot be generated as no related compounds were discussed in the context of its structural analysis.
Theoretical and Computational Chemistry Studies of 2 2,4,6 Trifluorophenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2,4,6-Trifluorophenyl)benzoic acid, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that can predict the ground state properties of molecules with a good balance of accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, various electronic properties can be calculated.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Rotational Constants | A, B, C | GHz |
| Polarizability | Value | a.u. |
This table represents the type of data that would be generated from DFT calculations. The values are placeholders pending actual research.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide a more refined understanding of the electronic structure. These methods are computationally more demanding but are crucial for benchmarking results from less expensive methods and for studying systems where electron correlation effects are significant.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surfaces
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgnih.gov The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wuxiapptec.com
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Description |
| HOMO | Value | Likely localized on the phenyl rings and the carboxyl group, indicating potential sites for electrophilic attack. |
| LUMO | Value | Likely distributed over the aromatic systems, indicating potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | Value | A smaller gap generally suggests higher reactivity. |
This table illustrates the expected outputs of an FMO analysis. The values and descriptions are speculative.
Computational Modeling of Reaction Pathways and Energetics
Computational modeling can be a powerful tool to investigate the mechanisms and kinetics of chemical reactions involving this compound.
Transition State Characterization and Reaction Barrier Calculations
To understand how this compound might react, for instance, in a cyclization or a substitution reaction, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate. Calculating the energy difference between the reactants and the transition state provides the activation energy or reaction barrier, which is a key determinant of the reaction rate.
Solvent Effects on Reactivity Using Continuum Solvation Models
Reactions are typically carried out in a solvent, which can significantly influence their rates and mechanisms. rsc.orgrsc.org Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the bulk effects of the solvent. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of properties in a more realistic environment. For this compound, studying solvent effects would be crucial for predicting its behavior in different chemical settings.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamic behavior of molecules in various environments. For a molecule like this compound, MD simulations can elucidate the preferred three-dimensional arrangements of the molecule and its interactions with solvent molecules.
The central structural feature of this compound is the single bond connecting the two phenyl rings. The rotation around this bond is subject to steric hindrance from the ortho-substituents on both rings: the carboxylic acid group on the benzoic acid ring and the two fluorine atoms on the trifluorophenyl ring. This restricted rotation gives rise to a complex conformational energy profile.
Conformational Energy Profile:
Computational studies on similar ortho-substituted biphenyls have shown that the planar conformations are typically high-energy states due to severe steric clashes between the substituents. researchgate.netlibretexts.orgic.ac.uk The lowest energy conformations (ground states) are found at specific dihedral angles where the steric repulsion is minimized. For this compound, the dihedral angle is defined by the planes of the two aromatic rings.
A relaxed potential energy surface scan, a common computational technique, can be employed to calculate the energy of the molecule as a function of this dihedral angle. The results of such a hypothetical scan for this compound are presented in Table 1. The data suggests that the molecule has two equivalent, non-planar ground-state conformations. The energy barrier to rotation through the planar conformation (0° dihedral angle) is significant, indicating that at room temperature, the molecule will predominantly exist in these twisted conformations. The rotation through the perpendicular conformation (90° dihedral angle) represents another energy barrier, which is typically lower than the planar barrier. ic.ac.uk
Table 1: Hypothetical Conformational Energy Profile of this compound This table presents predictive data based on computational studies of similar biaryl compounds.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 18.5 | Planar (Transition State) |
| 30 | 8.2 | Twisted |
| 60 | 0.0 | Twisted (Ground State) |
| 90 | 5.5 | Perpendicular (Transition State) |
| 120 | 0.0 | Twisted (Ground State) |
| 150 | 8.2 | Twisted |
| 180 | 18.5 | Planar (Transition State) |
Solution Behavior:
Simulations can also reveal the propensity of the molecule to form dimers or other aggregates in solution. For many carboxylic acids, the formation of hydrogen-bonded dimers is a common phenomenon, especially in non-polar solvents. acs.org MD simulations can predict the stability and structure of these dimers and how they are influenced by the presence of the bulky and electron-withdrawing trifluorophenyl group.
Prediction of Spectroscopic Parameters via Computational Approaches
Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of complex molecules like this compound. Density Functional Theory (DFT) is a widely used method for these predictions. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a key application of computational chemistry. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has been shown to provide accurate predictions of NMR chemical shifts. dergipark.org.tr
For this compound, the ¹⁹F NMR spectrum is of particular interest due to the three fluorine atoms. The chemical shifts of these fluorine atoms are sensitive to their local electronic environment and the conformation of the molecule. nih.gov Computational predictions can help in assigning the signals to the specific fluorine atoms (ortho and para) and can provide insights into the through-space interactions between the fluorine atoms and the protons of the other ring.
Table 2 presents hypothetical predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound in a common NMR solvent like CDCl₃. These values are calculated for the ground-state conformation and are referenced against standard compounds (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound This table presents predictive data based on DFT calculations for similar fluorinated biaryl compounds and are for illustrative purposes.
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H (Carboxyl) | 11.5 - 12.5 |
| H (Benzoic acid ring) | 7.2 - 8.2 |
| ¹³C NMR | |
| C (Carboxyl) | 168 - 172 |
| C (Aromatic) | 110 - 145 |
| ¹⁹F NMR | |
| F (ortho) | -110 to -115 |
| F (para) | -100 to -105 |
Infrared (IR) Spectroscopy:
Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net These calculations are crucial for assigning the observed experimental bands to specific vibrational modes of the molecule.
For this compound, the IR spectrum is expected to show characteristic bands for the carboxylic acid group (O-H and C=O stretching) and the fluorinated aromatic rings (C-F and C-C stretching). ucl.ac.ukmdpi.com DFT calculations can predict the wavenumbers for these vibrations. A comparison between the calculated and experimental spectra can confirm the molecular structure and provide information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. ucl.ac.uk
Table 3 provides a list of predicted characteristic IR absorption bands for this compound. The predicted wavenumbers are often scaled by a factor to better match experimental data, accounting for the approximations in the computational methods.
Table 3: Predicted Characteristic IR Absorption Bands for this compound This table presents predictive data based on DFT calculations for substituted benzoic acids.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H stretch (Carboxylic acid) | 3000 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3050 - 3150 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |
| C=C stretch (Aromatic) | 1580 - 1620 | Medium-Strong |
| C-F stretch | 1100 - 1300 | Strong |
Synthesis and Comprehensive Characterization of Derivatives and Analogues of 2 2,4,6 Trifluorophenyl Benzoic Acid
Modification of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical derivatization, allowing for its conversion into a variety of functional groups such as esters, amides, anhydrides, and acyl halides. These transformations are fundamental for creating libraries of related compounds and for providing activated intermediates for further synthetic steps.
The conversion of 2-(2,4,6-Trifluorophenyl)benzoic acid into its corresponding esters and amides is a key strategy for modifying its physicochemical properties.
Ester Synthesis: Esterification can be achieved through several standard protocols. The classical Fischer-Speier esterification, involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. sphinxsai.com Alternatively, reaction with alkyl halides in the presence of a base or the use of coupling reagents can provide the desired ester derivatives. A versatile approach involves the activation of the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which then reacts with an alcohol to form the ester. e3s-conferences.org This method is notable for its mild conditions. e3s-conferences.org
Amide Synthesis: Amide derivatives are readily prepared by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. nanobioletters.com Direct coupling of the carboxylic acid with an amine using a variety of reagents is also highly effective. These coupling agents include carbodiimides like EDC, often used in combination with additives such as HOBt, or boronic acid catalysts which have been shown to be effective, particularly in condensations involving less reactive aryl amines. researchgate.netucm.es Mechanochemical methods, which utilize ball milling, represent a solvent-free alternative for amide synthesis. ucm.es
Structural Analysis: The structural characterization of these derivatives relies heavily on spectroscopic methods. In Infrared (IR) spectroscopy, the broad O-H stretch of the carboxylic acid disappears, and the C=O stretching frequency shifts, typically to a higher wavenumber for esters (around 1730 cm⁻¹) and a lower wavenumber for amides (around 1650 cm⁻¹). In ¹H NMR spectroscopy, the disappearance of the acidic proton signal is a key indicator of successful derivatization. New signals corresponding to the alkyl or aryl groups of the ester or amide will appear, and the chemical shifts of the protons on the benzoic acid ring adjacent to the modified functional group will be altered.
Table 1: Representative Spectroscopic Data for Hypothetical Ester and Amide Derivatives
| Derivative Name | Functional Group | Expected IR C=O Stretch (cm⁻¹) | Expected ¹H NMR Signal (ppm) |
| Methyl 2-(2,4,6-trifluorophenyl)benzoate | Ester | ~1730 | -OCH₃ singlet, ~3.8 ppm |
| Ethyl 2-(2,4,6-trifluorophenyl)benzoate | Ester | ~1728 | -OCH₂CH₃ quartet & triplet, ~4.2 & 1.3 ppm |
| N-Phenyl-2-(2,4,6-trifluorophenyl)benzamide | Amide | ~1655 | -NH singlet, ~8-10 ppm |
| N,N-Dimethyl-2-(2,4,6-trifluorophenyl)benzamide | Amide | ~1640 | -N(CH₃)₂ two singlets, ~2.9-3.1 ppm |
Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids, serving as valuable intermediates in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. libretexts.org
Acyl Halide Synthesis: The most common method for preparing acyl chlorides is the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. chemguide.co.uk This reaction is efficient as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. chemguide.co.uk Other reagents like phosphorus(V) chloride (PCl₅) and oxalyl chloride can also be employed. chemguide.co.ukorganic-chemistry.org The conversion is readily monitored by the cessation of gas evolution.
Anhydride Synthesis: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent like phosphorus pentoxide or by heating with acetic anhydride. orgsyn.orgwikipedia.org A more controlled method involves the reaction of an acyl chloride with the sodium salt of the carboxylic acid (sodium 2-(2,4,6-trifluorophenyl)benzoate). wikipedia.org This approach allows for the synthesis of mixed anhydrides if the acyl chloride and carboxylate salt are derived from different carboxylic acids. researchgate.net
These activated intermediates are generally not isolated but are used in situ for subsequent reactions due to their high reactivity and sensitivity to moisture.
Ring-Functionalized Derivatives of this compound
Introducing additional functional groups onto the aromatic rings of the parent molecule allows for fine-tuning of its electronic and steric profile. The benzoic acid ring is the more likely candidate for electrophilic aromatic substitution.
The substitution pattern on the benzoic acid ring is directed by the existing groups: the ortho-, para-directing but deactivating -(2,4,6-trifluorophenyl) group and the meta-directing, deactivating -COOH group. The combined effect of these groups will direct incoming electrophiles. For instance, in nitration reactions using a mixture of nitric and sulfuric acid, substitution is expected to occur at the positions meta to the carboxyl group. google.com Similarly, halogenation can introduce bromine or chlorine atoms onto the ring. The synthesis of related fluorinated benzoic acids has been achieved through multi-step sequences often involving the oxidation of a side chain or the hydrolysis of a nitrile. google.comgoogle.com
The introduction of substituents onto the benzoic acid ring significantly influences the molecule's spectroscopic properties and chemical reactivity.
Spectroscopic Effects: The nature of the substituent (electron-donating or electron-withdrawing) alters the electronic environment of the entire molecule, which is reflected in its NMR and IR spectra.
¹H NMR: An electron-withdrawing group (e.g., -NO₂) will cause a downfield shift (to higher ppm) for the remaining protons on that ring due to deshielding. Conversely, an electron-donating group (e.g., -NH₂) would cause an upfield shift.
¹³C NMR: The chemical shifts of the ring carbons are similarly affected, providing detailed information about the electronic distribution.
IR Spectroscopy: The vibrational frequency of the carbonyl group (C=O) is sensitive to electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.
Table 2: Predicted Spectroscopic Shifts for Substituted Derivatives
| Substituent (on Benzoic Ring) | Electronic Effect | Expected Change in Benzoic ¹H NMR | Expected Change in IR C=O Stretch |
| -NO₂ | Withdrawing | Downfield shift | Increase in frequency |
| -Cl | Withdrawing | Downfield shift | Slight increase in frequency |
| -NH₂ | Donating | Upfield shift | Decrease in frequency |
| -OCH₃ | Donating | Upfield shift | Decrease in frequency |
Reactivity Effects: Substituents can dramatically alter the acidity of the carboxylic acid and the reactivity of the ring towards further substitution. Electron-withdrawing groups increase the acidity (lower pKa) of the carboxylic acid by stabilizing the conjugate base. The formation of charge-transfer complexes with π-acceptors has been shown to accelerate reactions of other substituted benzoic acids, indicating that electronic modifications can enhance reactivity in specific transformations. researchgate.net Crystal structure analyses of related fluorinated benzoic acids show that substituents influence intermolecular interactions like hydrogen bonding and π-stacking, which can affect the solid-state properties of the material. nih.gov
Preparation and Study of Heterocyclic Derivatives Incorporating the Scaffold
The this compound scaffold is a precursor for synthesizing fused heterocyclic systems. Such transformations can lead to novel molecular architectures with unique properties. researchgate.net Intramolecular reactions are a powerful tool for this purpose. For example, dehydration of the parent acid under strong acid conditions could potentially lead to a Friedel-Crafts-type acylation, cyclizing the molecule to form a substituted fluorenone derivative.
The general versatility of 2-acylbenzoic acids in constructing heterocycles like phthalides, isochromanones, and isoindolinones suggests that the this compound scaffold could undergo analogous transformations. researchgate.net For instance, reduction of the carboxylic acid to an alcohol, followed by cyclization, could open pathways to dibenzofuran-type structures. Furthermore, the synthesis of thieno researchgate.netresearchgate.netnih.govthiadiazine 1,1-dioxides from substituted aminobenzoic acid precursors highlights the potential for building complex heterocyclic systems by first functionalizing the benzoic acid ring with appropriate groups (e.g., an amino sulfonamide) and then inducing cyclization. clockss.org The development of such synthetic routes provides access to a diverse range of polycyclic aromatic and heteroaromatic compounds based on the core structure. nsf.gov
Advanced Applications and Role of 2 2,4,6 Trifluorophenyl Benzoic Acid in Chemical Synthesis
Utilization as a Synthetic Building Block for Complex Organic Molecules
The bifunctional nature of 2-(2,4,6-trifluorophenyl)benzoic acid, possessing both a reactive carboxylic acid group and a biaryl scaffold, makes it an attractive starting material for the construction of intricate molecular architectures.
The synthesis of polycyclic and fused-ring systems is a cornerstone of medicinal chemistry and materials science, as these rigid structures often exhibit potent biological activity and unique photophysical properties. Biaryl carboxylic acids, such as this compound, are well-suited precursors for the construction of such systems through intramolecular cyclization reactions.
One of the most common strategies for the synthesis of fused-ring systems from 2-arylbenzoic acids is the intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid moiety is typically converted to a more reactive acyl chloride or activated in situ, which then undergoes an electrophilic aromatic substitution reaction with the adjacent phenyl ring to form a new six-membered ring, yielding a fluorenone derivative. The presence of the three fluorine atoms on one of the phenyl rings of this compound is expected to significantly influence the outcome of this reaction. The strong electron-withdrawing nature of the fluorine atoms deactivates the trifluorophenyl ring towards electrophilic attack, thus directing the cyclization exclusively to the unsubstituted phenyl ring. This regioselectivity is a key advantage in the synthesis of well-defined polycyclic structures.
Furthermore, the fluorine substituents can be utilized as handles for further functionalization or to modulate the electronic properties of the resulting polycyclic system. The synthesis of complex tricyclic frameworks from readily available starting materials is a significant area of research. nih.gov
Table 1: Potential Polycyclic Scaffolds from this compound
| Starting Material | Reaction Type | Potential Product | Key Features |
| This compound | Intramolecular Friedel-Crafts Acylation | Trifluoro-substituted fluorenone | Regioselective cyclization, potential for further functionalization |
| This compound | Reductive Cyclization | Trifluoro-substituted fluorene | Access to non-planar polycyclic aromatic hydrocarbons |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and saving time. Carboxylic acids are frequently employed as one of the key components in various MCRs, such as the Ugi and Passerini reactions.
The steric and electronic properties of this compound make it an intriguing substrate for MCRs. The steric bulk around the carboxylic acid group, due to the ortho-substituted trifluorophenyl ring, may influence the rate and outcome of the reaction. However, the electron-withdrawing fluorine atoms can enhance the acidity of the carboxylic acid, potentially accelerating certain steps of the reaction mechanism.
In the context of the Ugi four-component reaction (4-CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could be used to introduce a fluorinated biaryl motif into the final peptide-like product. These fluorinated scaffolds are of great interest in medicinal chemistry due to their potential to improve metabolic stability and binding affinity. The development of MCRs for the synthesis of active pharmaceutical ingredients is an active area of research. nih.gov
Coordination Chemistry and Ligand Design with this compound
The carboxylate group of this compound can act as a versatile coordinating group for a wide range of metal ions. The resulting metal complexes have potential applications in catalysis and materials science.
The carboxylate group can coordinate to metal centers in several ways, including as a monodentate, bidentate chelating, or bidentate bridging ligand. The choice of coordination mode is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands.
In the case of 2-(2,4,6-trifluorophenyl)benzoate, the biaryl backbone introduces additional possibilities for coordination. The trifluorophenyl ring could potentially engage in η⁶-coordination with electron-rich transition metals, leading to the formation of pincer-type complexes. Furthermore, the fluorine atoms themselves can participate in weak coordination to the metal center or form intramolecular hydrogen bonds with other ligands. The study of coordination complexes with substituted benzoic acids is an ongoing field of research. nih.gov
Table 2: Potential Coordination Modes of 2-(2,4,6-Trifluorophenyl)benzoate
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | The carboxylate group binds to the metal through a single oxygen atom. | Various transition metals |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center. | Lanthanides, early transition metals |
| Bidentate Bridging | The carboxylate group bridges two metal centers. | d-block transition metals |
| Pincer-type | The carboxylate group and the two aryl rings coordinate to the metal center. | Late transition metals |
Metal complexes bearing carboxylate ligands have found widespread use as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.
The presence of the electron-withdrawing trifluorophenyl group in 2-(2,4,6-trifluorophenyl)benzoate can significantly influence the Lewis acidity of the metal center in its complexes. This modulation of the electronic properties can be beneficial in Lewis acid-catalyzed reactions. Moreover, the biaryl scaffold can provide a well-defined chiral environment around the metal center if the ligand is appropriately resolved, paving the way for applications in asymmetric catalysis.
The robust nature of the C-F bond also suggests that catalysts derived from this ligand may exhibit enhanced thermal and oxidative stability, which is particularly desirable in industrial applications. The potential for these complexes to be anchored to solid supports could also lead to the development of recyclable heterogeneous catalysts.
Supramolecular Chemistry and Materials Precursors (Focusing on structural assembly principles)
Supramolecular chemistry involves the study of non-covalent interactions and their use in the construction of well-defined molecular assemblies. The shape, size, and electronic properties of this compound make it an excellent candidate for the design of novel supramolecular structures and functional materials.
The primary driving force for the self-assembly of carboxylic acids is the formation of strong and directional O-H···O hydrogen bonds, which typically lead to the formation of centrosymmetric dimers. nih.govresearchgate.net In the case of this compound, these hydrogen-bonded dimers can serve as fundamental building blocks for the construction of more extended architectures.
The presence of the trifluorophenyl ring introduces the possibility of other non-covalent interactions, such as π-π stacking and C-F···H and C-F···π interactions. The interplay of these weak interactions can lead to the formation of a variety of supramolecular motifs, including one-dimensional tapes, two-dimensional sheets, and even three-dimensional porous frameworks. The ability to control the self-assembly process through the careful design of the molecular building blocks is a key aspect of crystal engineering and the development of new materials with tailored properties. The synthesis of tripodal molecules based on fluorinated cyclohexanes highlights the utility of fluorine in directing supramolecular assembly. nih.gov
Design of Hydrogen-Bonded Networks in Crystal Engineering
The molecular structure of this compound is ideally suited for the rational design of intricate hydrogen-bonded networks, a cornerstone of crystal engineering. The carboxylic acid group (-COOH) is a primary and highly predictable hydrogen-bond donor and acceptor. In many substituted benzoic acids, this group facilitates the formation of robust centrosymmetric dimers through O-H···O hydrogen bonds, creating a recurring R²₂(8) ring motif. nih.govnih.gov
Table 1: Crystallographic Data for Related Biphenyl (B1667301) Carboxylic Acid Compounds
| Compound | Crystal System | Dihedral Angle Between Rings | Key Interactions |
| 1,1'-Biphenyl-2,3,3',4'-tetracarboxylic acid monohydrate nih.gov | Triclinic | 42.30° | O-H···O hydrogen bonding |
| 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov | Monoclinic | 26.09° | O-H···O, C-H···π interactions |
This table presents data for structurally related compounds to illustrate common crystallographic features in biphenyl carboxylic acids.
Directed Self-Assembly of Molecular Architectures
Directed self-assembly utilizes non-covalent interactions to spontaneously organize molecules into well-defined, functional supramolecular structures. The distinct functionalities of this compound make it a promising candidate for this bottom-up approach to materials fabrication.
The process is governed by molecular recognition, where the size, shape, and chemical functionalities of the molecule dictate how it interacts with its neighbors. The primary interaction driving the assembly would be the strong, directional hydrogen bonding of the carboxylic acid groups, leading to the formation of dimers as the primary building blocks. nih.gov The fluorinated phenyl ring then provides a secondary set of weaker, yet influential, interactions. The trifluorophenyl group can engage in halogen bonding, dipole-dipole interactions, and π-π stacking, which would direct the assembly of the dimers into larger, ordered architectures.
By controlling crystallization conditions (e.g., solvent, temperature), it is possible to influence which set of interactions dominates, potentially leading to the formation of different polymorphs or supramolecular isomers with distinct properties. The ability to form predictable, extended networks is essential for creating materials with tailored properties, such as porous organic frameworks for gas storage or separation.
Intermediary Role in the Synthesis of Advanced Organic Compounds (Non-biological/non-drug applications)
Substituted biphenylcarboxylic acids are valuable intermediates in the synthesis of a wide range of organic compounds. While many applications are in pharmaceuticals, they are also crucial for creating materials used in other advanced technologies. ajgreenchem.comgoogle.com
For instance, 2-biphenylcarboxylic acid and its derivatives are used to synthesize complex heterocyclic structures like 3,4-benzocoumarin. chemicalbook.com This class of compounds is of interest in materials science for its optical and electronic properties. The reaction of this compound could similarly lead to novel fluorinated coumarins, where the fluorine atoms could enhance properties such as thermal stability, solubility in organic media, and photophysical characteristics.
Furthermore, biphenyl structures are integral to the synthesis of liquid crystals and other organic electronic materials. The rigid, anisotropic shape of the biphenyl core is conducive to forming the ordered phases required for liquid crystal displays. The introduction of fluorine atoms, as in this compound, is a common strategy to modify the dielectric anisotropy and viscosity of liquid crystal materials, fine-tuning them for specific applications. The carboxylic acid group provides a convenient handle for further chemical modification, allowing the attachment of other functional groups to build more complex, multi-component material systems.
Emerging Research Directions and Future Challenges for 2 2,4,6 Trifluorophenyl Benzoic Acid
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The synthesis of biaryl compounds, including 2-(2,4,6-trifluorophenyl)benzoic acid, is a cornerstone of modern organic chemistry. Current research endeavors are aimed at developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, maximizing atom economy and minimizing waste. Traditional methods like the Suzuki-Miyaura and Ullmann couplings are being refined, and novel catalytic systems are being explored to enhance efficiency and substrate scope.
Key research directions include:
Catalyst Development: Designing more active and stable palladium or copper catalysts to improve reaction kinetics and reduce catalyst loading.
C-H Activation: Exploring direct C-H activation strategies to form the biaryl bond, which would eliminate the need for pre-functionalized starting materials and significantly improve atom economy.
Alternative Coupling Partners: Investigating the use of more environmentally benign and readily available coupling partners in place of traditional organoboron or organotin reagents.
| Synthetic Method | Typical Catalysts | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Palladium-based catalysts | High yields, broad functional group tolerance, commercially available reagents | Generation of stoichiometric boronic acid waste |
| Ullmann Coupling | Copper-based catalysts | Cost-effective catalyst | Often requires harsh reaction conditions, limited substrate scope |
| Direct C-H Arylation | Palladium, Rhodium, or Ruthenium catalysts | High atom economy, reduced synthetic steps | Challenges with regioselectivity, often requires directing groups |
Exploration of Novel Reactivity Modes and Unconventional Transformations
Beyond its established applications, researchers are investigating the untapped reactive potential of this compound. The presence of both a carboxylic acid group and a highly fluorinated aromatic ring offers unique opportunities for novel chemical transformations.
Current areas of exploration include:
Late-Stage Functionalization: Developing methods for the selective modification of the molecule at a late stage in a synthetic sequence, which is highly valuable in drug discovery for generating analogues.
Fluorine Chemistry: Utilizing the trifluorophenyl group as a handle for further transformations, such as nucleophilic aromatic substitution or C-F bond activation, to introduce additional complexity.
Photoredox Catalysis: Employing light-mediated reactions to access novel reactivity pathways that are not achievable under thermal conditions, potentially leading to new types of derivatives.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the use of advanced in-situ spectroscopic techniques is becoming increasingly important. Real-time monitoring of the synthesis of this compound can provide valuable data on reaction kinetics, the formation of intermediates, and the generation of byproducts.
Techniques being applied include:
Process Analytical Technology (PAT): Integrating techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy directly into the reaction vessel.
In-Situ NMR: Using nuclear magnetic resonance spectroscopy to monitor the reaction progress in real-time, providing detailed structural information on the species present in the reaction mixture.
These methods allow for precise control over reaction parameters, leading to improved yields, purity, and safety.
Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Computational chemistry and predictive modeling are powerful tools for accelerating the discovery and development of new molecules. By applying these methods to this compound and its derivatives, researchers can predict their chemical reactivity, physical properties, and biological activity.
Key modeling approaches include:
Density Functional Theory (DFT): Calculating the electronic structure of the molecule to predict its reactivity, spectroscopic properties, and thermodynamic stability.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity.
These predictive models can guide the design of new derivatives with improved properties and reduce the need for extensive experimental screening.
Challenges in Scaling Up Synthesis and Developing Purification Methodologies
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For this compound, these challenges include ensuring consistent product quality, maintaining high yields, and developing cost-effective and scalable purification methods.
Key challenges and areas for development are:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reagent stoichiometry for large-scale reactors.
Impurity Profiling: Identifying and controlling the formation of impurities during the synthesis.
Crystallization and Chromatography: Developing robust and efficient methods for isolating and purifying the final product to meet stringent quality standards.
| Challenge | Potential Solutions |
| Heat Transfer in Large Reactors | Use of jacketed reactors, internal cooling coils, and process modeling to manage exotherms. |
| Reagent and Solvent Costs | Development of catalytic methods, solvent recycling, and use of less expensive starting materials. |
| Product Isolation and Purification | Optimization of crystallization conditions, development of continuous crystallization processes, and use of preparative chromatography. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemicals are manufactured. These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, and the ability to rapidly screen and optimize reaction conditions.
The integration of these platforms for the synthesis of this compound could involve:
Continuous Flow Reactors: Performing the synthesis in a continuous stream, allowing for precise control over reaction time and temperature.
Automated Workstations: Using robotic systems to perform multi-step syntheses, purifications, and analyses, enabling high-throughput experimentation.
These advanced manufacturing technologies have the potential to make the production of this compound more efficient, sustainable, and cost-effective.
Q & A
Q. What are the common synthetic routes for preparing 2-(2,4,6-Trifluorophenyl)benzoic acid, and how can purity be optimized?
- Methodological Answer: The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using halogenated benzoic acid derivatives and trifluorophenyl boronic acids. For example, highlights the use of coupling reactions to synthesize structurally similar fluorinated benzoic acids. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity optimization requires monitoring by HPLC (C18 columns, acetonitrile/water mobile phases) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in fluorinated benzoic acid derivatives?
- Methodological Answer: Fluorine atoms induce distinct splitting patterns in NMR due to - coupling. For this compound, analyze aromatic proton signals for meta- and para-fluorine coupling (e.g., ). NMR (referenced to CFCl) can confirm substitution patterns, with chemical shifts between -110 to -130 ppm for aryl fluorines. and provide comparative NMR data for analogous fluorinated benzoic acids .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
- Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the carboxylic acid group. Stability tests under varying pH (using phosphate buffers) and temperatures (25–60°C) are critical. recommends storage at -20°C under inert gas to prevent decarboxylation or hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4,6-trifluorophenyl group influence reactivity in esterification or amidation reactions?
- Methodological Answer: The electron-withdrawing trifluorophenyl group reduces electron density at the benzoic acid’s carboxyl group, slowing nucleophilic attack. Steric hindrance from ortho-fluorines may require activating agents (e.g., HATU or DCC) for efficient amidation. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity, as demonstrated for similar trifluoromethylated compounds in .
Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H NMR splitting or mass spectrometry fragments) be systematically addressed?
- Methodological Answer: Contradictions may arise from dynamic effects (e.g., rotamers) or impurity interference. Use variable-temperature NMR to identify slow-exchange conformers. High-resolution mass spectrometry (HRMS, ESI+) with isotopic pattern matching (e.g., -isotope clusters) can distinguish fragmentation pathways. details HRMS protocols for fluorinated benzoic acids .
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
Q. How can computational modeling predict the compound’s crystallographic packing or polymorphic behavior?
- Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can model crystal lattice interactions. Pair distribution function (PDF) analysis of X-ray diffraction data identifies preferred hydrogen-bonding motifs (e.g., carboxylic acid dimers). and provide crystallographic parameters for structurally related fluorinated acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
